1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 5-methyl-1H-[1,2,3]triazole-4-carboxylic acid under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for triazole derivatives often involve continuous flow synthesis, which allows for high yields and efficient production. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been shown to be effective for the synthesis of various triazole compounds .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern.
Voriconazole: Another antifungal agent with a triazole core.
Uniqueness
1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O3 |
---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O3/c1-7-10(11(16)17)13-14-15(7)6-18-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
BCNHJSUFAVRVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1COC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.